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molecular formula C5H2Cl2IN B1394885 2,5-Dichloro-4-iodopyridine CAS No. 796851-03-1

2,5-Dichloro-4-iodopyridine

Cat. No. B1394885
M. Wt: 273.88 g/mol
InChI Key: IWCZLVRNVBSAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791147B2

Procedure details

To a solution of LDA (11 mL of a 2 M in heptane/THF/ethylbenzene, 22 mmol) in THF (30 mL) at −78° C. was added a solution 2,5-dichloropyridine (3.3 g, 22 mmol) in THF (20 mL) at −78° C. The reaction mixture was stirred at −78° C. for 1 h, and a solution of iodine (5.6 g, 22 mmol) in THF (20 mL) was added. The reaction mixture was stirred for 15 min, quenched with water, and warmed to rt. The reaction mixture was diluted with EtOAc, washed with water (1×), saturated Na2S2O3 (1×), brine (1×), dried over MgSO4, filtered, and concentrated. The crude reaction mixture was dissolved in dichloromethane (˜50 mL), diluted with hexanes (˜100 mL), and concentrated to a volume of ˜100 mL. The solid was collected by filtration, and washed with hexanes to give 2,5-dichloro-4-iodopyridine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][N:11]=1.[I:17]I>CCCCCCC.C1COCC1.C(C1C=CC=CC=1)C.C1COCC1.ClCCl>[Cl:9][C:10]1[CH:15]=[C:14]([I:17])[C:13]([Cl:16])=[CH:12][N:11]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
hexanes
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched with water
TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed with water (1×), saturated Na2S2O3 (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of ˜100 mL
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)I)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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